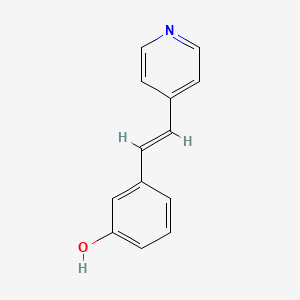
3-(2-(4-Pyridinyl)vinyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(4-Pyridinyl)vinyl)phenol is an organic compound with the molecular formula C13H11NO It is characterized by the presence of a phenol group and a pyridine ring connected via a vinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-(2-(4-Pyridinyl)vinyl)phenol involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound under mild conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-(2-(4-Pyridinyl)vinyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The vinyl group can be reduced to form ethyl derivatives.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones.
Reduction: Ethyl derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
3-(2-(4-Pyridinyl)vinyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects due to its structural similarity to bioactive compounds.
Mechanism of Action
The mechanism of action of 3-(2-(4-Pyridinyl)vinyl)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(2-(Pyridin-4-yl)vinyl)phenol: Similar structure but with different substitution patterns.
Pyridinium salts: Structurally related compounds with diverse biological activities.
Uniqueness
3-(2-(4-Pyridinyl)vinyl)phenol is unique due to its specific combination of a phenol group and a pyridine ring connected via a vinyl group. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Biological Activity
3-(2-(4-Pyridinyl)vinyl)phenol, a derivative of vinylphenol, has garnered attention in recent years for its potential biological activities. This compound is characterized by a vinyl group attached to a phenolic structure, which is further substituted with a pyridine moiety. The unique structural features of this compound suggest diverse biological interactions and therapeutic potentials.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, 4-vinylphenol, a related compound, has been shown to inhibit metastasis and cancer stemness in breast cancer cells. It targets cancer stem-like cells (CSCs), which are often responsible for tumor recurrence and metastasis . The mechanisms of action include modulation of signaling pathways such as β-catenin and EGFR, leading to reduced tumorigenicity and enhanced apoptosis in cancer cells.
The biological activity of this compound may involve:
- Inhibition of CSC traits : Similar to 4-vinylphenol, it may reduce spheroid formation and expression of markers associated with stemness.
- Induction of Apoptosis : Increased expression of caspases (e.g., caspases 3 and 9) suggests that this compound may promote programmed cell death in malignant cells.
- Inhibition of Invasion : By affecting the expression and activity of matrix metalloproteinases (MMPs), it may reduce the invasive potential of cancer cells.
Comparative Analysis with Related Compounds
Case Studies
- In Vitro Studies : A study on MDA-MB-231 breast cancer cells enriched with CSCs demonstrated that treatment with related phenolic compounds significantly reduced cell proliferation and invasion . The study highlighted the importance of targeting CSCs to improve therapeutic outcomes.
- In Vivo Studies : Using zebrafish models, researchers observed that treatment with phenolic compounds led to decreased metastatic spread, reinforcing the potential application of these compounds in clinical settings .
Properties
CAS No. |
5444-93-9 |
|---|---|
Molecular Formula |
C13H11NO |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
3-[(E)-2-pyridin-4-ylethenyl]phenol |
InChI |
InChI=1S/C13H11NO/c15-13-3-1-2-12(10-13)5-4-11-6-8-14-9-7-11/h1-10,15H/b5-4+ |
InChI Key |
FIPNDRODDFDFAS-SNAWJCMRSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)O)/C=C/C2=CC=NC=C2 |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=CC2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















